molecular formula C20H23N5O4 B2943535 [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 919037-77-7

[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid

Cat. No. B2943535
CAS RN: 919037-77-7
M. Wt: 397.435
InChI Key: DLXUTYLJBVLWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid” is a chemical compound with the molecular formula C20H23N5O4 . It has an average mass of 397.428 Da . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Crystallization and Structural Analysis

Research on similar purine derivatives, such as 7-(5-Carboxy­pent­yl)-1,3-dimethylxanthine monohydrate, focuses on the synthesis and crystallization processes. These studies reveal the importance of hydrogen bonds in forming stable structures and may hint at the potential for designing drugs or materials with specific binding capabilities or structural characteristics (Carvalho et al., 2007).

Dual Inhibitor Activity

Research on pyrrolizine derivatives that inhibit cyclo-oxygenase and 5-lipoxygenase enzymes suggests potential anti-inflammatory and analgesic applications. Such studies underscore the therapeutic potential of compounds with similar inhibitory properties, providing a framework for exploring the use of complex purine derivatives in medical treatments (Laufer et al., 1994).

Condensation Polymerization

The synthesis and polymerization of purine base derivatives, such as N-(3-carboxy-2-hydroxypropyl) derivatives, demonstrate the potential of purine-based compounds in creating novel materials with specific properties. These materials could be useful in various industrial applications, including the development of biocompatible polymers (Hattori et al., 1977).

Covalent Base-Pair Analogues

Studies on purine-purine and purine-pyrimidine conjugates connected by diverse types of acyclic carbon linkages offer insights into designing molecules that mimic base pairs in DNA. This research could facilitate the development of novel gene therapies or molecular diagnostics (Hocek et al., 2002).

In Silico Studies and Molecular Docking

Research involving the synthesis and crystal structure analysis of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido4,5b4,5-bquinolin-6(7H)-ones, illustrates the use of in silico studies and molecular docking to predict how new compounds may interact with biological targets. This approach could be particularly relevant for drug discovery, offering a method to assess the binding affinity of purine derivatives to various enzymes or receptors (Patel et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources . It’s important to note that the mechanism of action can vary depending on the biological or chemical context in which the compound is used.

properties

IUPAC Name

2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13-10-23(9-8-14-6-4-3-5-7-14)19-21-17-16(24(19)11-13)18(28)25(12-15(26)27)20(29)22(17)2/h3-7,13H,8-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUTYLJBVLWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

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